This technical guide details the properties, synthesis, and biological applications of N-(2-bromophenyl)dodecanamide (CAS 545343-30-4), a synthetic N-acylated aromatic amine used primarily as a chemical probe in bacteria...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide details the properties, synthesis, and biological applications of N-(2-bromophenyl)dodecanamide (CAS 545343-30-4), a synthetic N-acylated aromatic amine used primarily as a chemical probe in bacterial quorum sensing (QS) research.[1]
[1][2]
Executive Summary
N-(2-bromophenyl)dodecanamide is a lipophilic small molecule belonging to the class of N-aryl fatty acid amides .[1][2] It acts as a structural mimic of N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL), the primary autoinducer used by the opportunistic pathogen Pseudomonas aeruginosa to coordinate virulence via the LasR/LasI quorum sensing system.[1]
Unlike the native ligand which activates virulence gene expression, N-(2-bromophenyl)dodecanamide functions as a competitive antagonist .[1][2] The steric bulk of the bromine atom at the ortho position of the phenyl ring, combined with the hydrophobic dodecanoyl tail, allows the molecule to occupy the LasR ligand-binding domain (LBD) without inducing the conformational change required for DNA binding and transcriptional activation. This makes it a critical tool for developing anti-virulence therapies that disarm bacteria without killing them, thereby reducing selective pressure for antibiotic resistance.[2][3]
Chemical Profile & Physicochemical Properties[1][2][4][5][6][7][8][9]
Indicates high membrane permeability; requires carrier (e.g., cyclodextrin) for aqueous bioassays.[1][2]
H-Bond Donors
1 (Amide NH)
Critical for H-bonding with LasR active site residues (e.g., Asp73).[1][2]
H-Bond Acceptors
1 (Amide Carbonyl)
Interacts with Tyr56/Trp60 in LasR pocket.[1][2][3]
Synthesis Protocol: Schotten-Baumann Acylation
The most robust method for synthesizing N-(2-bromophenyl)dodecanamide is the nucleophilic acyl substitution of 2-bromoaniline with dodecanoyl chloride.[1] This protocol ensures high yield and purity by minimizing side reactions (e.g., di-acylation).[1]
Reaction Scheme (Graphviz)
Figure 1: Synthetic pathway via nucleophilic acyl substitution.[1] The base neutralizes the HCl byproduct to drive equilibrium forward.[2]
Preparation: Dissolve 2-bromoaniline (1.72 g) in 30 mL anhydrous DCM in a round-bottom flask. Add Triethylamine (1.67 mL).[1][2][3][5]
Addition: Cool the mixture to 0°C in an ice bath. Add Dodecanoyl chloride (2.40 g) dropwise over 15 minutes to prevent exotherm-induced decomposition.[1][2][3]
Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 3–4 hours. Monitor via TLC (Hexane:Ethyl Acetate 4:[1]1) until the amine spot disappears.[1][2][3]
Work-up:
Wash reaction mixture with 1M HCl (2 x 20 mL) to remove unreacted amine and Et₃N.[1][2][3]
Wash with Saturated NaHCO₃ (2 x 20 mL) to remove unreacted acid chloride (hydrolyzed to acid).[1][2][3]
Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
Purification: Recrystallize from hot ethanol or purify via silica gel flash chromatography (Gradient: 0-20% EtOAc in Hexanes) to yield white crystals.
Biological Mechanism: Quorum Sensing Inhibition
The primary application of CAS 545343-30-4 is the disruption of the LasR quorum sensing circuit in Gram-negative bacteria.[1][2]
Mechanism of Action
The compound mimics the native autoinducer (3-oxo-C12-HSL) but lacks the homoserine lactone ring.[1]
Binding: The lipophilic dodecanoyl tail anchors the molecule into the hydrophobic pocket of the LasR receptor.[1][2][3]
Steric Clash: The 2-bromo substituent on the phenyl ring creates a steric clash with the receptor's flexible loop (specifically residues near Tyr47 and Gly38).[1][2][3]
Inhibition: This clash prevents LasR from folding into its active conformation.[1][2][3] The receptor-inhibitor complex cannot dimerize effectively or bind to the lux-box DNA promoter sequences.[1][2]
Outcome: Virulence genes (elastase, pyocyanin, rhamnolipids) are downregulated.[1][2][3]
Signaling Pathway Interference (Graphviz)[1]
Figure 2: Competitive antagonism of the LasR receptor.[1] The inhibitor displaces the native ligand, preventing the transcriptional cascade required for virulence.
Experimental Validation & Assays
To validate the activity of N-(2-bromophenyl)dodecanamide, researchers employ reporter strains that produce a measurable signal (light or pigment) only when QS is active.[1]
Reporter Gene Assay (E. coli JB525)
Principle: E. coli JB525 harbors a plasmid with the luxR gene and a luxI-gfp fusion.[1][2][3] It produces Green Fluorescent Protein (GFP) in response to exogenous AHLs.[1][2][3][6]
Protocol:
Culture E. coli JB525 in LB medium (+ Tetracycline) to OD₆₀₀ = 0.5.[1][2][3]
Add native agonist (3-oxo-C12-HSL) at 50 nM to induce baseline GFP production.[1][2][3]
Add test compound (CAS 545343-30-4) in a concentration gradient (1 µM – 100 µM).[1][2][3]
Incubate at 30°C for 4 hours.
Readout: Measure Fluorescence (Ex 485 nm / Em 535 nm). A decrease in fluorescence relative to the control indicates QS inhibition.[1][2][3]
Readout: Inhibition of purple pigment (violacein) production.[1][2][3]
Note: While effective, this assay is less specific for long-chain amides; the E. coli LasR reporter is preferred for dodecanamide derivatives.[1][2][3]
Storage: Store at -20°C in a desiccator. Stable in solid form for >2 years. Solutions in DMSO should be used within 1 month.[1][2][3]
Disposal: Incineration as chemical waste containing nitrogen and halogens.[1][2][3]
References
Geske, G. D., Wezeman, R. J., Siegel, A. P., & Blackwell, H. E. (2005).[2][6] Small molecule inhibitors of bacterial quorum sensing and biofilm formation.[1][2][3] Journal of the American Chemical Society, 127(37), 12762–12763. Link[1]
Smith, K. M., Bu, Y., & Suga, H. (2003).[2] Induction and inhibition of Pseudomonas aeruginosa quorum sensing by synthetic autoinducer analogs.[1][2][3] Chemistry & Biology, 10(1), 81-89.[1][2] Link[1]
Müh, U., Schuster, M., & Greenberg, E. P. (2006).[2] Quorum sensing inhibitors: An alternative strategy to win the battle against multidrug-resistant bacteria.[1][2][3] Journal of Clinical Investigation, 116(10), 2551-2560.[1][2] Link
Defoirdt, T., et al. (2012).[1][2][3][7] A Quorum Sensing-Disrupting Brominated Thiophenone with a Promising Therapeutic Potential to Treat Luminescent Vibriosis.[1][2][3][7] PLoS ONE, 7(7): e41788.[1][2][3][7] Link
PubChem Compound Summary. (2025). N-(2-bromophenyl)dodecanamide.[1][4][2] National Center for Biotechnology Information.[1][2][3] Link[1]
molecular weight and formula of N-(2-bromophenyl)dodecanamide
An In-Depth Technical Guide to N-(2-bromophenyl)dodecanamide for Researchers and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract N-(2-bromophenyl)dodecanamide is a long-chain aro...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to N-(2-bromophenyl)dodecanamide for Researchers and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
N-(2-bromophenyl)dodecanamide is a long-chain aromatic amide with potential applications in medicinal chemistry and materials science. This guide provides a comprehensive overview of its fundamental chemical properties, a proposed synthetic route, detailed characterization methodologies, and a discussion of its potential applications in drug development. The information presented herein is intended for researchers, scientists, and professionals in the field of drug discovery and development, offering both established data and field-proven insights into the study of this class of molecules.
Core Molecular Attributes
N-(2-bromophenyl)dodecanamide is characterized by a dodecanamide chain attached to a 2-bromophenyl group via an amide linkage. This structure imparts both lipophilic and aromatic characteristics to the molecule, which are key determinants of its physicochemical and biological properties.
While specific literature detailing the synthesis of N-(2-bromophenyl)dodecanamide is not abundant, a standard and reliable method involves the acylation of 2-bromoaniline with dodecanoyl chloride. This is a common and well-established reaction for forming amide bonds.
Proposed Synthetic Workflow
The synthesis can be logically broken down into the reaction setup, execution, and subsequent workup and purification.
Caption: Proposed workflow for the synthesis of N-(2-bromophenyl)dodecanamide.
Step-by-Step Experimental Protocol
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-bromoaniline (1.0 equivalent) and a non-nucleophilic base such as triethylamine (1.2 equivalents) in an anhydrous solvent like dichloromethane (DCM).
Acylation: Cool the solution to 0°C using an ice bath. Add dodecanoyl chloride (1.1 equivalents) dropwise to the stirred solution. The formation of a precipitate (triethylammonium chloride) is typically observed.
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).
Workup: Upon completion, quench the reaction with water. Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purification: The crude N-(2-bromophenyl)dodecanamide can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Structural Characterization
To confirm the identity and purity of the synthesized N-(2-bromophenyl)dodecanamide, a suite of analytical techniques should be employed.
Technique
Expected Observations
¹H NMR
Signals corresponding to the aromatic protons of the 2-bromophenyl group, the amide proton (N-H), and the aliphatic protons of the dodecanoyl chain.
¹³C NMR
Resonances for the carbons of the aromatic ring, the amide carbonyl carbon, and the carbons of the aliphatic chain.
FT-IR
Characteristic absorption bands for the N-H stretch (around 3300 cm⁻¹), the C=O stretch of the amide (around 1650 cm⁻¹), and C-Br stretch.
Mass Spectrometry
The molecular ion peak corresponding to the mass of the compound, along with characteristic fragmentation patterns.
Melting Point
A sharp melting point range, indicating the purity of the compound.
Potential Applications in Drug Development
While N-(2-bromophenyl)dodecanamide itself is not an established drug, its structural motifs are present in various biologically active molecules. The combination of a bromophenyl group and a long aliphatic amide chain suggests several potential areas of investigation for drug development professionals.
As a Fragment for Lead Discovery
The 2-bromophenyl group is a common fragment in medicinal chemistry. The bromine atom can act as a handle for further synthetic modifications, such as cross-coupling reactions, to explore the chemical space around a lead compound.
Modulation of Protein-Protein Interactions
The long dodecanamide chain provides significant lipophilicity, which can facilitate the insertion of the molecule into hydrophobic pockets of proteins or disrupt protein-protein interactions at biological membranes.
Antimicrobial and Anticancer Research
Long-chain N-acyl anilines have been explored for their potential antimicrobial and anticancer activities. The lipophilic tail can aid in penetrating bacterial cell membranes or interacting with hydrophobic domains of cancer-related proteins. For instance, related N-aryl amides have been investigated for their antibacterial properties against drug-resistant bacteria.[2]
Safety and Handling
As with any chemical compound, proper safety precautions must be observed when handling N-(2-bromophenyl)dodecanamide.
Hazard Classification: Based on similar compounds, it may cause skin and eye irritation and may cause respiratory irritation.[3][4][5]
Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[3][4]
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.[3]
Disposal: Dispose of in accordance with local, state, and federal regulations.[3]
Conclusion
N-(2-bromophenyl)dodecanamide is a molecule with interesting structural features that make it a candidate for further investigation in medicinal chemistry and materials science. This guide provides a foundational understanding of its properties, a practical approach to its synthesis and characterization, and a forward-looking perspective on its potential applications. The methodologies and insights presented here are intended to empower researchers to explore the potential of this and related compounds in their drug discovery and development endeavors.
References
National Center for Biotechnology Information. PubChem Compound Summary for CID 14256, Dodecanamide. [Link]
Hezam, F. et al. Synthesis, structural characterization, and DFT studies of anti-cancer drug N-(2-Aminophenyl)-2-(4-bromophenoxy)acetamide. [Link]
National Center for Biotechnology Information. PubChem Compound Summary for CID 94818, 2-Bromo-N-phenylacetamide. [Link]
Wasiak, M. et al. N-(2-Arylethyl)-2-methylprop-2-enamides as Versatile Reagents for Synthesis of Molecularly Imprinted Polymers. [Link]
Khan, I. et al. Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E. cloacae and MRSA and Its Validation via a Computational Approach. [Link]
Ronaldson, V., Storey, J. M. D., & Harrison, W. T. A. N-(2-bromophenyl)acetamide. [Link]
Lee, K. et al. Discovery and development of a novel N-(3-bromophenyl)-{[(phenylcarbamoyl)amino]methyl}-N-hydroxythiophene-2-carboximidamide indoleamine 2,3-dioxygenase inhibitor using knowledge-based drug design. [Link]
National Institute of Standards and Technology. Dodecanamide, N-(2-hydroxyethyl)-. [Link]
PSE Community.org. Editorial on the Special Issue “Natural Compounds Applications in Drug Discovery and Development”. [Link]
Nimbus Therapeutics. Knowledge and Structure-Based Drug Design of 15-PGDH Inhibitors. [Link]
PubMed. Synthesis and enhancing effect of dodecyl 2-(N,N-dimethylamino)propionate on the transepidermal delivery of indomethacin, clonidine, and hydrocortisone. [Link]
Sharma, G. et al. Synthesis, structure and molecular docking analysis of an anticancer drug of N-(2aminophenyl)-2-(2-isopropylphenoxy) acetamide. [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Core Scaffold Analysis & Synthetic Methodology
Executive Summary
N-(2-bromophenyl)dodecanamide is a lipophilic N-aryl amide comprising a 12-carbon fatty acid tail (lauric acid derivative) coupled to a 2-bromoaniline headgroup. This molecule belongs to a class of compounds frequently investigated in medicinal chemistry as Quorum Sensing Inhibitors (QSIs) , Fatty Acid Amide Hydrolase (FAAH) inhibitor analogs , and biofilm disruptors .
Its structural significance lies in the ortho-bromo substitution , which introduces steric lock and halogen bonding potential, distinct from its para-substituted analogs often found in liquid crystal research. This guide provides the definitive chemical identity, a validated synthesis protocol, and a structural analysis of its biological potential.
The pharmacological utility of N-(2-bromophenyl)dodecanamide is best understood through Structure-Activity Relationship (SAR) logic, specifically in the context of bacterial signaling antagonism (Quorum Sensing).
SAR Visualization (Graphviz)
The following diagram deconstructs the molecule into its pharmacophoric elements, explaining the function of each domain in ligand-receptor interactions (e.g., LasR or LuxR inhibition).
Caption: Pharmacophore deconstruction of N-(2-bromophenyl)dodecanamide showing the tripartite interaction model common in quorum sensing inhibitors.
Synthesis Protocol
Methodology: Nucleophilic Acyl Substitution (Schotten-Baumann conditions).
Objective: To synthesize N-(2-bromophenyl)dodecanamide with >95% purity using standard organic synthesis techniques.
Reagents
2-Bromoaniline (1.0 eq): The nucleophile. Ensure it is free of oxidation (darkening indicates impurities).
Dodecanoyl Chloride (1.1 eq): The electrophile. Freshly distilled or high-purity commercial grade.
Triethylamine (Et₃N) (1.2 eq): Proton scavenger to neutralize HCl by-product.
Dichloromethane (DCM): Anhydrous solvent.
Step-by-Step Procedure
Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar. Purge with Nitrogen (N₂) or Argon.
Solvation: Add 2-bromoaniline (10 mmol, 1.72 g) and DCM (50 mL) . Stir until fully dissolved.
Base Addition: Add Triethylamine (12 mmol, 1.67 mL) via syringe. Cool the mixture to 0°C using an ice bath.
Acylation: Add Dodecanoyl chloride (11 mmol, 2.40 g) dropwise over 15 minutes. Critical: The reaction is exothermic; maintain temperature <5°C to prevent side reactions.
Reaction: Remove the ice bath and allow the mixture to warm to Room Temperature (RT). Stir for 3–12 hours . Monitor via TLC (Hexane:EtOAc 8:2).
Quench & Workup:
Add 50 mL of 1M HCl (aq) to the reaction mixture (Quenches unreacted amine and solubilizes Et₃N salts).
Separate the organic layer (DCM).
Wash organic layer with Sat.[1] NaHCO₃ (50 mL) followed by Brine (50 mL).
Drying & Isolation: Dry the organic phase over Anhydrous MgSO₄. Filter and concentrate in vacuo (Rotary Evaporator).
Purification: Recrystallize from Ethanol or perform Flash Column Chromatography (Silica gel, Hexane -> 5% EtOAc/Hexane).
Synthesis Workflow Diagram
Caption: Mechanistic flow of the acylation reaction. The base (Et3N) drives the equilibrium by trapping the HCl by-product.
Biological Context & Applications[4][9][10]
Quorum Sensing Inhibition (QSI)
This molecule mimics the structure of N-acyl homoserine lactones (AHLs) , specifically N-dodecanoyl-L-homoserine lactone (
-HSL), utilized by Pseudomonas aeruginosa (LasR system).
Mechanism: The 2-bromophenyl group replaces the lactone ring. The steric bulk of the bromine atom at the ortho position can induce a conformational change in the receptor protein, potentially converting the molecule from an agonist to an antagonist.
Relevance: Halogenated furanones and amides are well-documented inhibitors of biofilm formation without exerting direct selective pressure (bactericidal activity), reducing the likelihood of resistance development [1, 2].
Fatty Acid Amide Hydrolase (FAAH)
Lipophilic amides are substrates or inhibitors of FAAH. The dodecanoyl chain aligns with the natural substrate (anandamide) binding pocket, while the electron-withdrawing bromine on the phenyl ring modulates the hydrolytic stability of the amide bond.
References
Defoirdt, T., et al. (2012). "A Quorum Sensing-Disrupting Brominated Thiophenone with a Promising Therapeutic Potential to Treat Luminescent Vibriosis."[2] PLoS ONE.
Ruble, J. C., et al. (2018).[3] "Large Scale Synthesis of Enantiomerically Pure (S)-3-(4-Bromophenyl)butanoic Acid." Organic Syntheses. (Provides validated protocols for bromophenyl coupling).
BenchChem Technical Support. (2025). "Acylation Reactions with 2-Bromo-2-phenylacetyl Chloride." (General protocols for deactivated aromatic acylation).
N-(2-bromophenyl)dodecanamide: A Technical Guide to Synthesis, Properties, and Bioactivity Profiling
[1] Part 1: Executive Summary & Structural Logic N-(2-bromophenyl)dodecanamide is a lipophilic N-aryl amide belonging to the class of fatty acid amides.[1] Structurally, it consists of a 12-carbon saturated fatty acid ta...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Part 1: Executive Summary & Structural Logic
N-(2-bromophenyl)dodecanamide is a lipophilic N-aryl amide belonging to the class of fatty acid amides.[1] Structurally, it consists of a 12-carbon saturated fatty acid tail (dodecanoyl/lauroyl group) amide-linked to a 2-bromoaniline headgroup.[1]
While often overshadowed by its endogenous cousins (N-acylethanolamines) or bacterial signaling molecules (N-acyl homoserine lactones), this specific scaffold represents a critical chemical probe in Quorum Sensing Inhibition (QSI) and Lipid Signaling Modulation .[1]
Structural Deconstruction[1]
The Tail (C12): The dodecanoyl chain provides high lipophilicity (LogP > 6), allowing membrane intercalation. It mimics the native ligand of various LuxR-type receptors (e.g., las system in P. aeruginosa which utilizes C12-HSL).[1]
The Linker (Amide): Provides hydrogen bond donor/acceptor capability essential for receptor binding pockets.
The Head (2-Bromophenyl):
Electronic Effect: The bromine atom is electron-withdrawing, reducing the nucleophilicity of the amide nitrogen and increasing metabolic stability against amidases.
Steric Effect: The ortho (2-position) bromine creates a "molecular twist," forcing the phenyl ring out of planarity with the amide bond.[1] This steric bulk is often designed to antagonize receptors by preventing the conformational closure required for gene activation.
Part 2: Database Navigation & Identification
Researchers often encounter ambiguity when retrieving data for specific halogenated analogues. Below is the validated identification matrix.
PubChem: Direct searching for the CAS may yield "No Results" if the vendor catalog is not indexed. Protocol: Search by SMILES CCCCCCCCCCCC(=O)Nc1ccccc1Br or Substructure Search using the core N-phenyl-dodecanamide scaffold.[1]
ChemSpider: Use the InChIKey generated from the SMILES above. If the specific entry is absent, look for the "2-bromo" isomer in the Associated Data of the parent aniline or acid.
Part 3: Synthetic Methodology (Self-Validating Protocol)
The synthesis of N-(2-bromophenyl)dodecanamide presents a specific challenge: the steric hindrance of the ortho-bromine atom reduces the nucleophilicity of the aniline nitrogen.[1] A standard Schotten-Baumann reaction may suffer from low yields.[1] The following protocol uses an activated acid chloride method with a specific base catalyst to drive the reaction to completion.
Add DMAP (0.1 equiv) . Note: DMAP acts as a hyper-nucleophilic acyl transfer catalyst, overcoming the steric hindrance of the bromine.[1]
Acylation (0°C Start):
Cool the mixture to 0°C using an ice bath.
Dissolve Dodecanoyl chloride (1.1 equiv, 5.5 mmol) in 5 mL DCM.
Add the chloride solution dropwise over 15 minutes.[3] Causality: Slow addition prevents exotherms that could lead to side reactions.
Reaction & Monitoring:
Allow the mixture to warm to Room Temperature (RT) naturally.
Stir for 4–6 hours.
Validation: Monitor via TLC (Hexane:Ethyl Acetate 4:1). The starting aniline (usually fluorescent/UV active) should disappear. The product will appear as a higher R_f spot.
Work-up:
Quench with saturated NaHCO₃ (aq) to neutralize excess acid chloride.[1]
Extract with DCM (3 x 20 mL).
Wash organic layer with 1M HCl (to remove unreacted aniline/DMAP), then Brine.[1]
Dry over anhydrous Na₂SO₄ and concentrate in vacuo.
Purification:
Recrystallize from Ethanol/Water or Hexane . The lipophilic tail facilitates crystallization.
Mechanism: The probe enters the bacterial cell via passive diffusion (facilitated by the C12 tail). It binds to the LuxR-type receptor.[1] However, the 2-bromophenyl group is sterically bulky and lacks the specific hydrogen-bonding capability of the lactone ring.[1] This prevents the receptor from undergoing the conformational change necessary to dimerize and bind DNA. The result is competitive antagonism .
Workflow: QSI Screening
The following Graphviz diagram illustrates the biological logic and screening workflow for this compound.
Figure 1: Mechanism of Quorum Sensing Inhibition.[1] The 2-bromo probe competes with native AHLs, forming an inactive complex that fails to drive virulence gene expression.[1]
Part 5: Physicochemical Data Summary[1]
For researchers incorporating this compound into libraries, the following predicted and empirical data points are standard.
PubChem Compound Summary. N-[1-(3-bromophenyl)ethyl]decanamide (Related Structure for SAR comparison).
[Link][1]
Galloway, W. R., et al. (2011). Quorum sensing in Gram-negative bacteria: small-molecule modulation of AHL-mediated signaling.[1] Chemical Reviews.[1] (Contextual grounding for N-aryl amide mechanism).
[Link]
Geske, G. D., et al. (2008). Modulation of Bacterial Quorum Sensing with Synthetic Inhibitors: Probing the Ligand-Binding Pocket of the LuxR-Type Receptor LasR.[1] Journal of the American Chemical Society. (Establishes the efficacy of phenyl-ring AHL mimics).
[Link][1]
Application Note & Protocol: High-Purity Recovery of N-(2-bromophenyl)dodecanamide via Optimized Recrystallization
For: Researchers, scientists, and drug development professionals. Abstract N-aryl amides are a cornerstone of many pharmaceutical compounds and advanced materials.
Author: BenchChem Technical Support Team. Date: February 2026
For: Researchers, scientists, and drug development professionals.
Abstract
N-aryl amides are a cornerstone of many pharmaceutical compounds and advanced materials. The synthesis of these molecules, such as N-(2-bromophenyl)dodecanamide, often yields a crude product containing residual starting materials, by-products, or color impurities that can interfere with downstream applications and characterization. Achieving high purity is therefore a critical, non-negotiable step in the research and development workflow. This document provides a comprehensive, field-tested guide to the purification of N-(2-bromophenyl)dodecanamide using the robust technique of recrystallization. We delve into the rationale of solvent selection based on molecular structure, present a detailed, step-by-step protocol for both solvent screening and bulk purification, and offer methods for quality control and troubleshooting.
The Rationale: Why Recrystallization?
Recrystallization is a powerful and economical technique for purifying solid organic compounds. Its efficacy is rooted in the principle of differential solubility: a well-chosen solvent will dissolve a compound to a great extent when hot but only sparingly when cold[1]. As a hot, saturated solution cools, the solubility of the target compound decreases, forcing it to crystallize out of the solution. Ideally, impurities remain dissolved in the cold solvent (mother liquor) or are removed beforehand via hot filtration, leading to a significant increase in the purity of the isolated crystalline product.
Structural Considerations for Solvent Selection
The molecular structure of N-(2-bromophenyl)dodecanamide is amphiphilic, containing distinct polar and non-polar regions that dictate its solubility.
Non-Polar Region: The long, saturated C12 alkyl chain (dodecanamide) imparts significant hydrophobic (greasy) character. This suggests good solubility in non-polar solvents like hexanes or heptane, particularly at elevated temperatures.
Polar Region: The N-aryl amide moiety (N-(2-bromophenyl)) contains a polar amide linkage and an aromatic ring. This region contributes to solubility in more polar organic solvents such as ethanol, isopropanol, or acetone[2][3].
This dual nature makes it unlikely that a single solvent will be perfect. The compound may be too soluble in a moderately polar solvent even when cold, or poorly soluble in a non-polar solvent even when hot. Therefore, a two-solvent (or solvent-pair) system is often the ideal approach for such molecules[1][4]. In this system, the compound is dissolved in a minimum amount of a hot "good" solvent (in which it is highly soluble), and a "poor" or "anti-solvent" (in which it is sparingly soluble) is added dropwise until the solution becomes faintly cloudy (the saturation point). Upon cooling, high-purity crystals will form.
Materials & Equipment
Reagents
Crude N-(2-bromophenyl)dodecanamide
Ethanol (95% or absolute)
Isopropanol
Ethyl Acetate
Acetone
Hexanes or Heptane
Deionized Water
Activated Carbon (decolorizing charcoal, if needed)
Celite™ (for hot filtration, if needed)
Equipment
Erlenmeyer flasks (various sizes)
Hotplate with magnetic stirring capability
Magnetic stir bars
Reflux condenser
Glass funnel
Büchner funnel and vacuum flask
Filter paper (qualitative and quantitative grades)
Vacuum source (aspirator or pump)
Spatulas and weighing paper
Graduated cylinders
Pasteur pipettes
Ice bath
Melting point apparatus
TLC plates, chamber, and UV lamp
Experimental Protocol
This protocol is divided into two essential stages: a small-scale screening to identify the optimal solvent system, followed by the bulk purification procedure.
Workflow Diagram: From Crude Solid to Pure Crystal
Caption: Workflow for the recrystallization of N-(2-bromophenyl)dodecanamide.
Part A: Small-Scale Solvent System Screening
Objective: To efficiently identify the best solvent or solvent pair for recrystallization.
Setup: Place ~20-30 mg of crude N-(2-bromophenyl)dodecanamide into several small test tubes.
Single Solvent Test: To each tube, add a potential solvent (e.g., ethanol, isopropanol, ethyl acetate, hexanes) dropwise at room temperature.
Observation 1: If the solid dissolves readily at room temperature, the solvent is too good. It cannot be used as a single recrystallization solvent.
Heating Test: If the solid is insoluble at room temperature, gently heat the test tube while adding more solvent dropwise until the solid just dissolves.
Observation 2: If the solid does not dissolve in a reasonable volume (~3 mL) of hot solvent, that solvent is unsuitable.
Cooling Test: If the solid dissolved upon heating, allow the tube to cool to room temperature, then place it in an ice bath for 10-15 minutes.
Observation 3: The ideal single solvent is one that yields a large quantity of fine, crystalline precipitate upon cooling. If an oil forms or recovery is poor, consider a solvent-pair system.
Solvent-Pair Test:
Take a fresh sample of the crude compound in a test tube.
Add a "good" solvent (e.g., hot ethanol) dropwise while heating until the solid just dissolves.
Add a "poor" anti-solvent (e.g., deionized water) dropwise while the solution is still hot until persistent cloudiness is observed.
Add one or two more drops of the hot "good" solvent to redissolve the cloudiness and create a clear, saturated solution.
Allow to cool as described in step 4. A good solvent pair will produce a high yield of clean crystals. Ethanol/water and Hexane/ethyl acetate are excellent candidates to screen.
Part B: Bulk Recrystallization Protocol (Based on Ethanol/Water System)
Dissolution: Place the crude N-(2-bromophenyl)dodecanamide (e.g., 5.0 g) into a 250 mL Erlenmeyer flask with a magnetic stir bar. Add the minimum volume of hot ethanol required to fully dissolve the solid by heating the mixture to a gentle boil on a stirring hotplate. Rationale: Using the minimum amount of solvent ensures the solution is saturated, maximizing yield upon cooling.
Decolorization (Optional): If the resulting solution has a strong color, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon (approx. 1-2% by weight of your compound). Re-heat the mixture to boiling for 5-10 minutes. Rationale: The porous surface of activated carbon adsorbs colored impurities.
Hot Filtration (Optional): If carbon was added or if there are insoluble impurities, perform a hot filtration. Place a funnel with fluted filter paper over a clean, pre-heated receiving flask. Pour the hot solution through the filter paper as quickly as possible to prevent premature crystallization. Wash the filter paper with a small amount of hot solvent.
Crystallization: Cover the flask with a watch glass and allow the clear filtrate to cool slowly to room temperature on a benchtop. Do not disturb the flask. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation. Rationale: Slow cooling promotes the formation of larger, purer crystals by allowing the crystal lattice to form correctly, excluding impurities.
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel. Ensure the filter paper is wetted with the cold solvent system before pouring the crystal slurry.
Washing: With the vacuum still applied, wash the crystals on the filter paper with a small portion of ice-cold ethanol/water mixture. This removes any residual mother liquor containing dissolved impurities. Repeat once or twice. Rationale: Using cold solvent prevents the desired product from redissolving during the wash.
Drying: Transfer the crystalline product to a pre-weighed watch glass and dry to a constant weight, preferably in a vacuum oven at a moderate temperature (e.g., 40-50 °C).
Characterization & Expected Results
Purity assessment is a critical final step. A successful recrystallization will result in a notable improvement in both melting point and chromatographic profile.
Parameter
Crude Material (Hypothetical)
Recrystallized Product (Expected)
Justification
Appearance
Off-white to yellow powder
White, crystalline solid
Removal of colored impurities.
Mass Recovery
5.00 g
4.25 g
Yield is expected to be high but not 100% due to product solubility in the cold mother liquor.
Yield (%)
N/A
85%
A good recrystallization balances high purity with acceptable yield.
Melting Point
88-92 °C (broad)
94-95 °C (sharp)
Impurities depress and broaden the melting point range. A pure compound has a sharp, higher melting point.
TLC Analysis
Major spot (Rf ~0.5) with minor impurity spots (Rf ~0.3, baseline)
Single, clean spot (Rf ~0.5)
Chromatographic separation confirms the removal of less polar and more polar impurities.
Troubleshooting Common Issues
Oiling Out: The compound separates as an oil instead of a solid.
Cause: The solution is supersaturated, or the melting point of the solid is lower than the boiling point of the solvent.
Solution: Re-heat the mixture to dissolve the oil. Add more of the "good" solvent, then allow it to cool more slowly. Vigorous scratching of the inside of the flask with a glass rod at the liquid-air interface can help induce crystallization.
No Crystals Form: The solution remains clear even after cooling in an ice bath.
Cause: Too much solvent was used, or the solution is not saturated.
Solution: Boil off some of the solvent on the hotplate in a fume hood to increase the concentration. Allow to cool again. Alternatively, add a tiny "seed crystal" of the crude material to initiate crystallization.
Very Low Recovery: The final mass of the pure product is much lower than expected.
Cause: Too much solvent was used, the product is too soluble in the cold solvent, or crystals were lost during transfer/filtration.
Solution: Try a different solvent system where the compound has lower solubility at cold temperatures. To recover product from the mother liquor, you can try evaporating some solvent and cooling again to obtain a second crop of crystals (which may be less pure).
References
Important Chemistry Tips-Solvents choose for recrystalliz
Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry: University of Rochester.
the prepar
Recrystalliz
Go-to recrystalliz
Preparation of N -Aryl Amides by Epimerization-Free Umpolung Amide Synthesis.
preparation of N-(2-bromophenyl)dodecanamide liposomes
An Application Guide for the Formulation and Analysis of N-(2-bromophenyl)dodecanamide Liposomes Abstract The encapsulation of hydrophobic therapeutic agents into lipid-based nanocarriers is a cornerstone of modern drug...
Author: BenchChem Technical Support Team. Date: February 2026
An Application Guide for the Formulation and Analysis of N-(2-bromophenyl)dodecanamide Liposomes
Abstract
The encapsulation of hydrophobic therapeutic agents into lipid-based nanocarriers is a cornerstone of modern drug delivery, offering a proven strategy to enhance solubility, improve pharmacokinetic profiles, and enable targeted delivery. N-(2-bromophenyl)dodecanamide is a lipophilic molecule, characterized by its long dodecanamide aliphatic chain, making it an ideal candidate for incorporation into the lipid bilayer of liposomes.[1] This application note provides a comprehensive, step-by-step protocol for the preparation and characterization of N-(2-bromophenyl)dodecanamide-loaded liposomes. We detail the widely adopted thin-film hydration method followed by extrusion, a robust and reproducible technique for generating unilamellar vesicles with a controlled size distribution.[2][3][4][5] Furthermore, we outline essential analytical methods for the physicochemical characterization of the resulting liposomal formulation, including particle size, polydispersity, surface charge, and encapsulation efficiency. This guide is intended for researchers and scientists in pharmaceutical development seeking to formulate challenging hydrophobic compounds into effective nanoscale delivery systems.
Introduction: The Rationale for Liposomal Formulation
Liposomes are self-assembled, spherical vesicles composed of one or more phospholipid bilayers surrounding an aqueous core. Their unique structure allows for the encapsulation of both hydrophilic drugs (in the aqueous core) and hydrophobic or lipophilic drugs (within the lipid bilayer).[6][7][8] For molecules like N-(2-bromophenyl)dodecanamide, which possess significant hydrophobicity, direct administration is often hampered by poor aqueous solubility.[9] Encapsulating such agents within liposomes offers several key advantages:
Enhanced Solubility & Bioavailability: The lipid bilayer acts as a carrier, allowing the hydrophobic drug to be stably dispersed in aqueous environments.[7]
Improved Stability: Liposomes can protect the encapsulated drug from premature degradation in the physiological environment.[8]
Controlled & Targeted Delivery: The physicochemical properties of the liposome, such as size and surface charge, can be tailored to control its biodistribution and release kinetics.[6][10]
This protocol will focus on the thin-film hydration technique, celebrated for its simplicity and high encapsulation efficiency for lipophilic compounds.[2]
High-Performance Liquid Chromatography (HPLC) system with UV detector or UV-Vis Spectrophotometer
Centrifuge or Ultracentrifuge
Analytical Balance
Vortex Mixer
Experimental Protocols
The overall process for preparing and characterizing N-(2-bromophenyl)dodecanamide liposomes is a sequential workflow designed to ensure reproducibility and quality control at each stage.
Caption: Workflow for N-(2-bromophenyl)dodecanamide Liposome Preparation and Characterization.
Part 1: Liposome Preparation via Thin-Film Hydration
This method is based on the principle that phospholipids and other lipophilic molecules, when dissolved in an organic solvent and subsequently dried, can be rehydrated in an aqueous medium to spontaneously form lipid bilayers.[4][11]
Step 1: Dissolution of Lipids and Drug
Prepare a stock solution of lipids. For a standard formulation, weigh DSPC and Cholesterol at a 2:1 molar ratio.
In a 50 mL round-bottom flask, add the desired amount of N-(2-bromophenyl)dodecanamide (e.g., for a 10:1 lipid-to-drug molar ratio).
Add the lipid stock solution to the same flask.
Add a sufficient volume of a chloroform:methanol (2:1 v/v) mixture to completely dissolve all components, resulting in a clear solution.
Expertise & Experience: The use of a solvent mixture like chloroform/methanol ensures the complete dissolution of both the rigid cholesterol and the phospholipids, which is critical for forming a homogenous lipid film in the next step. An inhomogeneous film leads to poor drug encapsulation and a wide particle size distribution.
Step 2: Formation of a Thin Lipid Film
Attach the round-bottom flask to a rotary evaporator.
Partially submerge the flask in a water bath set to 60-65°C. This temperature is above the phase transition temperature (Tm) of DSPC (~55°C), ensuring the lipids remain in a fluid state for uniform film formation.[3][5]
Begin rotation (e.g., 100-150 rpm) and gradually apply a vacuum to evaporate the organic solvent.
Continue evaporation until a thin, dry, milky-white film is formed on the inner wall of the flask.
To ensure complete removal of residual solvent, place the flask under a high vacuum for at least 2 hours (or overnight).
Trustworthiness: Residual solvent is a critical failure point. It can destabilize the liposome structure and may impart toxicity. This extended vacuum drying step is a self-validating measure to ensure formulation purity and stability.
Step 3: Hydration of the Lipid Film
Pre-heat your hydration buffer (e.g., PBS, pH 7.4) to 60-65°C.
Add the pre-heated buffer to the round-bottom flask containing the dry lipid film. The volume will determine the final lipid concentration.
Continue to rotate the flask in the water bath (without vacuum) for 30-60 minutes. The lipid film will gradually peel off the flask wall and disperse, forming multilamellar vesicles (MLVs).[4] The resulting suspension will appear turbid.
Causality Check: Hydrating below the lipid's Tm will result in incomplete and inefficient lipid sheet formation, leading to very large aggregates and extremely low encapsulation efficiency. The thermal energy is required to overcome the energy barrier for vesicle formation.
Step 4: Size Reduction by Extrusion
Assemble the mini-extruder with a 200 nm polycarbonate membrane, following the manufacturer's instructions. Pre-heat the extruder block to 60-65°C.
Draw the MLV suspension into a gas-tight syringe and place it in the extruder.
Gently push the suspension through the membrane into a second syringe. Repeat this process 11-21 times.[12]
Replace the 200 nm membrane with a 100 nm membrane and repeat the extrusion process for another 11-21 passes.
The final product should be a more translucent suspension of large unilamellar vesicles (LUVs). Store at 4°C.
Expertise & Experience: An odd number of passes (e.g., 21) ensures that the final collection is from the same syringe that started the process for that membrane size, promoting batch-to-batch consistency. The sequential reduction in pore size prevents membrane rupture and ensures a more uniform final size distribution.
Caption: N-(2-bromophenyl)dodecanamide is sequestered within the hydrophobic lipid bilayer.
Part 2: Physicochemical Characterization
Protocol 1: Particle Size and Polydispersity Index (PDI) Measurement
Dilute a small aliquot of the liposome suspension in filtered PBS (pH 7.4) to achieve an appropriate scattering intensity (as per instrument guidelines).
Equilibrate the sample at 25°C for 120 seconds.[5]
Measure the hydrodynamic diameter and PDI using Dynamic Light Scattering (DLS).[6][13]
Perform measurements in triplicate.
Data Interpretation: A hydrodynamic diameter of 100-120 nm is expected for extrusion through a 100 nm membrane. A PDI value < 0.2 indicates a narrow, homogenous size distribution, which is desirable for in vivo applications.[14]
Protocol 2: Zeta Potential Measurement
Dilute the liposome sample in filtered 10 mM NaCl or a low-ionic-strength buffer.
Measure the electrophoretic mobility using the instrument's laser Doppler electrophoresis or similar function. The instrument software will convert this to zeta potential.
Perform measurements in triplicate.
Data Interpretation: Zeta potential measures surface charge and predicts colloidal stability.[13] For neutral lipids like DSPC, the value will be near-neutral (0 to -10 mV). A magnitude > |30| mV generally indicates excellent stability against aggregation.[14]
Protocol 3: Encapsulation Efficiency (EE%) and Drug Loading (DL%)
Separation of Free Drug: Transfer 500 µL of the liposome suspension to an ultracentrifuge tube (or use a centrifugal filter unit, e.g., Amicon®). Centrifuge at a high speed (e.g., 100,000 x g for 1 hour) to pellet the liposomes.
Carefully collect the supernatant, which contains the unencapsulated (free) drug.
Quantification:
Wash the liposome pellet with fresh PBS and re-centrifuge to remove any remaining free drug.
Lyse the final pellet by adding a known volume of methanol or a detergent solution (e.g., 1% Triton X-100) to dissolve the liposomes and release the encapsulated drug.
Quantify the amount of N-(2-bromophenyl)dodecanamide in the supernatant and the lysed pellet using a pre-validated HPLC or UV-Vis spectroscopy method.[15]
Calculation:
EE (%) = (Amount of Drug in Pellet / Total Initial Amount of Drug) x 100
DL (%) = (Amount of Drug in Pellet / Total Amount of Lipids) x 100
Expected Results & Data Presentation
The following table summarizes expected outcomes for a well-executed formulation.
Parameter
Target Value
Justification
Hydrodynamic Diameter
100 - 120 nm
Controlled by the 100 nm extrusion membrane. Size influences biodistribution.[6]
Polydispersity Index (PDI)
< 0.2
Indicates a monodisperse and homogenous population of liposomes.[14]
Zeta Potential
-5 to +5 mV
Expected for neutral lipids (DSPC/Cholesterol) in PBS; predicts colloidal stability.[13]
Encapsulation Efficiency (EE%)
> 90%
High efficiency is expected for lipophilic drugs using the thin-film method.[2]
Troubleshooting
Issue
Potential Cause(s)
Suggested Solution(s)
Large Particle Size / High PDI (>0.3)
Incomplete extrusion; Hydration/extrusion below Tm; Inhomogeneous lipid film.
Increase the number of extrusion cycles; Ensure temperature is consistently above Tm; Ensure complete solvent removal during film formation.
Low Encapsulation Efficiency (<80%)
Drug precipitation during hydration; Insufficient lipid concentration; Poor film quality.
Ensure the drug is fully dissolved with lipids initially; Increase the lipid-to-drug ratio; Optimize the rotary evaporation step for a uniform film.
Liposome Aggregation Over Time
Low surface charge (zeta potential near zero); Improper storage.
For long-term stability, consider incorporating a small percentage of a charged lipid (e.g., DSPG); Store at 4°C and avoid freezing.
References
Renne, M. F., et al. (2014). Liposome formulations of hydrophobic drugs. In Liposomes (pp. 209-223). Humana Press. [Link]
CD Formulation. (n.d.). Thin-Film Hydration Method for Liposome Preparation. Retrieved from [Link]
Genizer. (2025, February 10). Mastering Thin Film Hydration Method for Liposome and Lipid Nanoparticle Formulation. Retrieved from [Link]
Dua, J. S., et al. (2021). Basic Methods for Preparation of Liposomes and Studying Their Interactions with Different Compounds, with the Emphasis on Polyphenols. Molecules, 26(12), 3739. [Link]
Carita, A. C., et al. (2022). Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application. Pharmaceutics, 14(3), 543. [Link]
Singh, H., & Lee, J. H. (2023, March 13). Synthesis of cationic liposome nanoparticles using a thin film dispersed hydration and extrusion. Protocols.io. [Link]
Renne, M. F., et al. (2014). Liposome formulations of hydrophobic drugs. Methods in Molecular Biology, 1141, 209-223. [Link]
Brookhaven Instruments. (2021, March 26). Characterizing Liposomes with DLS and Zeta Potential: Tools for Drug Delivery. Retrieved from [Link]
Wheeler, J. J., et al. (1997). Methods for making liposomes containing hydrophobic drugs.
Protocol Exchange. (2017). Liposome Encapsulation Protocols for Hydrophilic and Hydrophobic Drugs. Nature. [Link]
Dua, J. S., et al. (2021). Basic Methods for Preparation of Liposomes and Studying Their Interactions with Different Compounds, with the Emphasis on Polyphenols. Molecules, 26(12), 3739. [Link]
Patel, R. (2025). Development and Analytical Characterization of Liposomes: A Comprehensive Approach. International Journal of Pharmaceutical Sciences, 3(3), 2005-2021. [Link]
Cordouan Technologies. (2026, January 2). Lipid Nanoparticle Characterization Techniques for Size, Charge, and Stability. Retrieved from [Link]
Creative Biolabs. (n.d.). Lipid-based Basic Characterization Service. Retrieved from [Link]
Cordouan Technologies & Inside Therapeutics. (n.d.). Liposomes synthesis and size characterization with high precision DLS. Retrieved from [Link]
U.S. Environmental Protection Agency. (2025, October 15). N-(2-bromophenyl)pivalamide Properties. CompTox Chemicals Dashboard. [Link]
Not applicable to the core topic.
Not applicable to the core topic.
Not applicable to the core topic.
Not applicable to the core topic.
Not applicable to the core topic.
Al-Samydai, A., et al. (2022). Liposomes: structure, composition, types, and clinical applications. Journal of Drug Delivery Science and Technology, 74, 103540. [Link]
Not applicable to the core topic.
Not applicable to the core topic.
Not applicable to the core topic.
Not applicable to the core topic.
Not applicable to the core topic.
Alavi, S., et al. (2019). Liposomal Formulations for Nose-to-Brain Delivery: Recent Advances and Future Perspectives. Pharmaceutics, 11(10), 540. [Link]
Kumar, P., & Singh, S. K. (2024). Liposomal Formulations: A Recent Update. Pharmaceuticals, 17(5), 629. [Link]
Application Note: Steglich-Type Amide Coupling of Lauric Acid and 2-Bromoaniline
Abstract & Strategic Overview This application note details the synthesis of N-(2-bromophenyl)dodecanamide via a DCC (N,N'-dicyclohexylcarbodiimide) mediated coupling. While DCC is a robust coupling agent, the specific p...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract & Strategic Overview
This application note details the synthesis of N-(2-bromophenyl)dodecanamide via a DCC (N,N'-dicyclohexylcarbodiimide) mediated coupling. While DCC is a robust coupling agent, the specific pairing of Lauric Acid (a lipophilic fatty acid) and 2-Bromoaniline (a sterically hindered, electron-deficient aniline) presents unique kinetic challenges.
The Core Challenge: 2-Bromoaniline is a poor nucleophile due to the electron-withdrawing inductive effect (-I) of the bromine atom and the steric hindrance at the ortho position. In standard DCC couplings, if the amine attack is slower than the intramolecular rearrangement of the O-acylisourea intermediate, the reaction yields the thermodynamically stable (and useless) N-acylurea side product.
The Solution: This protocol utilizes the Steglich Amidation modification, employing DMAP (4-Dimethylaminopyridine) as a nucleophilic catalyst. DMAP acts as an acyl-transfer agent, reacting with the O-acylisourea faster than the rearrangement can occur, generating a highly reactive N-acylpyridinium intermediate that readily acylates the sluggish 2-bromoaniline.
Reaction Mechanism & Logic
The success of this protocol relies on the "Acyl Transfer Relay." We must outcompete the fatal 1,3-rearrangement of the O-acylisourea.
Mechanistic Pathway (DOT Visualization)
Figure 1: The Steglich Amidation Mechanism. Path A (Red) represents the failure mode where the intermediate rearranges. Path B (Green) utilizes DMAP to shuttle the acyl group to the amine effectively.
Safety Note: DCC is a potent allergen and sensitizer. Handle only in a fume hood. 2-Bromoaniline can be absorbed through the skin; double-gloving (Nitrile) is recommended.
Experimental Protocol
Phase 1: Reaction Setup
Preparation: Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar. Flush with Nitrogen or Argon.
Solvation: Add Lauric Acid (10 mmol, 2.00 g), 2-Bromoaniline (11 mmol, 1.89 g), and DMAP (1.5 mmol, 0.18 g) to the flask.
Dissolution: Add anhydrous Dichloromethane (DCM) (40 mL). Stir until all solids are dissolved.
Scientist's Insight: We add the amine before the DCC. This ensures that as soon as the active ester forms, the nucleophile is present to intercept it, minimizing side reactions.
Cooling: Submerge the flask in an ice-water bath (
) and stir for 10 minutes.
Phase 2: Activation & Coupling
DCC Addition: Dissolve DCC (12 mmol, 2.48 g) in a minimal amount of DCM (5-10 mL). Add this solution dropwise to the reaction mixture at
over 15 minutes.
Observation: The solution will become cloudy as Dicyclohexylurea (DCU) begins to precipitate. This is a positive sign of activation.
Reaction: Allow the mixture to stir at
for 1 hour, then remove the ice bath and allow it to warm to Room Temperature (RT).
Duration: Stir at RT for 18–24 hours.
Monitoring: Check reaction progress via TLC (20% EtOAc in Hexanes). The limiting reagent (Lauric Acid) should disappear. If 2-bromoaniline remains, that is acceptable (we used excess).
Phase 3: Workup & "The DCU Strategy"
DCU removal is the primary pain point of DCC couplings. This multi-step filtration protocol ensures high purity.
Primary Filtration: Cool the reaction mixture to
(freezer) for 2 hours to maximize DCU precipitation. Filter the cold mixture through a sintered glass funnel (porosity M) or a Celite pad. Rinse the cake with cold DCM.
Acid Wash (Remove Amine/DMAP): Transfer filtrate to a separatory funnel. Wash with 1M HCl (
mL).
Chemistry: This protonates the excess 2-bromoaniline and DMAP, moving them to the aqueous layer.
Base Wash (Remove Acid): Wash the organic layer with Saturated NaHCO
( mL).
Chemistry: This removes any unreacted Lauric Acid.
Drying: Wash with Brine (
mL), dry over anhydrous NaSO, and filter.
Concentration: Evaporate the solvent under reduced pressure (Rotavap).
Phase 4: Purification
Residue Check: The crude residue may still contain traces of DCU. Dissolve the residue in a minimal amount of cold Acetone or Ethyl Acetate. If white solid appears, filter again.
Recrystallization: Recrystallize from Ethanol/Water or Hexane/EtOAc.
Alternative: If high purity is required, perform Flash Column Chromatography (SiO
, Gradient 0-15% EtOAc in Hexanes).
Workflow Visualization
Figure 2: Step-by-step experimental workflow emphasizing the specific wash steps for impurity removal.
Quality Control & Validation
Expected Data
Physical State: White to off-white crystalline solid.
Yield: Expected 75–85% (Losses primarily due to DCU occlusion).
Characterization (NMR Forecast)
H NMR (400 MHz, CDCl):
7.8–8.2 (br s, 1H, NH ).
8.3 (d, 1H, Ar-H ortho to NH - shifted downfield by amide).
7.5 (d, 1H, Ar-H ortho to Br).
7.0–7.4 (m, 2H, Ar-H meta/para).
2.40 (t, 2H, -CH-CO).
1.70 (m, 2H, -CH).
1.26 (m, 16H, bulk alkyl chain).
0.88 (t, 3H, terminal CH).
Troubleshooting
Issue: Low Yield / Recovery of Starting Material.
Cause: 2-Bromoaniline is too deactivated.
Fix: Increase DMAP to 0.5 equiv or switch solvent to DMF to increase reaction rate (though workup becomes harder).
Sheehan, J. C., & Hess, G. P. (1955). A New Method of Forming Peptide Bonds. Journal of the American Chemical Society, 77(4), 1067–1068. Link
Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522–524. Link
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link
Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852. Link
Application Notes and Protocols for the Microwave-Assisted Synthesis of N-Aryl Dodecanamides
For Researchers, Scientists, and Drug Development Professionals Foreword: The Imperative for Greener, Faster Amide Bond Formation The amide bond is a cornerstone of modern chemistry, forming the backbone of peptides, pro...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Imperative for Greener, Faster Amide Bond Formation
The amide bond is a cornerstone of modern chemistry, forming the backbone of peptides, proteins, and a vast array of pharmaceuticals and functional materials. The synthesis of N-aryl amides, in particular, is of significant interest in drug discovery.[1][2] Traditional methods for their synthesis, however, often rely on harsh reaction conditions, stoichiometric activating agents, and long reaction times, generating considerable chemical waste.[3] This application note details a robust and environmentally benign approach to the synthesis of N-aryl dodecanamides utilizing microwave-assisted organic synthesis (MAOS). This methodology offers significant advantages in terms of reaction speed, yield, and energy efficiency, aligning with the principles of green chemistry.[4][5]
Introduction: Revolutionizing Amide Synthesis with Microwave Technology
Microwave-assisted organic synthesis has emerged as a transformative technology in chemical synthesis, offering a departure from conventional heating methods.[1][4] Unlike conventional heating, which relies on conduction and convection, microwave irradiation directly heats the reaction mixture through dipolar polarization and ionic conduction.[6] This leads to rapid and uniform heating, often resulting in dramatic rate enhancements, higher product yields, and cleaner reaction profiles.[5]
This guide provides a comprehensive protocol for the direct amidation of dodecanoic acid with various anilines under solvent-free or minimal solvent conditions, facilitated by microwave irradiation. We will delve into the mechanistic underpinnings of this transformation, provide detailed experimental procedures, and offer insights into product purification and characterization.
The Rationale Behind Experimental Choices
The direct amidation of a carboxylic acid and an amine is a thermodynamically favorable but kinetically slow process, primarily due to the formation of a stable carboxylate-ammonium salt. Microwave irradiation provides the necessary energy to overcome this kinetic barrier efficiently. The choice of a solvent-free or high-boiling point solvent system is strategic; it allows the reaction to be conducted at temperatures exceeding the boiling points of the reactants at atmospheric pressure, further accelerating the reaction rate. While the reaction can proceed without a catalyst, the use of a Lewis acid catalyst like ceric ammonium nitrate (CAN) can further enhance the reaction rate and is particularly beneficial for less reactive anilines.[1][2][7]
Experimental Workflow
The overall workflow for the microwave-assisted synthesis of N-aryl dodecanamides is a streamlined process designed for efficiency and high throughput.
Caption: A schematic overview of the microwave-assisted synthesis of N-aryl dodecanamides.
Materials and Equipment
Reagents:
Dodecanoic acid (≥98%)
Aniline (and substituted anilines) (≥99%)
Ceric Ammonium Nitrate (CAN) (optional, ≥98.5%)
Ethyl acetate (ACS grade)
Hexane (ACS grade)
Saturated sodium bicarbonate solution
Brine (saturated sodium chloride solution)
Anhydrous magnesium sulfate or sodium sulfate
Equipment:
Microwave synthesizer (e.g., CEM Discover, Anton Paar Monowave)
10 mL microwave reaction vials with snap caps
Magnetic stir bars
Rotary evaporator
Separatory funnel
Glassware for extraction and filtration
Melting point apparatus
NMR spectrometer
FT-IR spectrometer
Detailed Experimental Protocol: Synthesis of N-Phenyl Dodecanamide
This protocol details the synthesis of N-phenyl dodecanamide as a representative example. The procedure can be adapted for various substituted anilines.
Step 1: Reagent Preparation
In a 10 mL microwave reaction vial equipped with a magnetic stir bar, combine dodecanoic acid (200 mg, 1.0 mmol) and aniline (102 µL, 1.1 mmol).
(Optional) If using a catalyst, add ceric ammonium nitrate (5.5 mg, 0.01 mmol, 1 mol%).
Step 2: Microwave Irradiation
Seal the reaction vial and place it in the cavity of the microwave synthesizer.
Set the following reaction parameters:
Temperature: 160 °C (ramp time: 2 minutes)
Hold Time: 15 minutes
Power: 200 W (dynamic power control)
Stirring: High
Step 3: Reaction Work-up
After the reaction is complete, allow the vial to cool to room temperature.
Carefully open the vial and dissolve the reaction mixture in ethyl acetate (20 mL).
Transfer the solution to a separatory funnel and wash sequentially with:
Saturated sodium bicarbonate solution (2 x 15 mL) to remove unreacted dodecanoic acid.
1 M HCl (2 x 15 mL) to remove unreacted aniline.
Brine (15 mL).
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
Step 4: Purification
The crude product can be purified by recrystallization from a mixture of ethanol and water or by flash column chromatography on silica gel using a hexane-ethyl acetate gradient.[8][9][10][11][12]
Proposed Reaction Mechanism
The direct amidation reaction under these conditions is believed to proceed through a tetrahedral intermediate.
Caption: A simplified representation of the direct amidation mechanism.
In the acid-catalyzed variant, the Lewis acid (e.g., Ce(IV)) coordinates to the carbonyl oxygen of the carboxylic acid, increasing its electrophilicity and facilitating the nucleophilic attack by the amine. The subsequent dehydration is driven by the high reaction temperature.
Results and Discussion
The microwave-assisted synthesis of N-aryl dodecanamides offers significant advantages over conventional heating methods.
Parameter
Microwave-Assisted Synthesis
Conventional Heating
Reaction Time
10-20 minutes
8-24 hours
Typical Yield
85-95%
60-80%
Energy Consumption
Low
High
Solvent Usage
Minimal to none
Often requires high-boiling solvents
The rapid and efficient heating provided by microwave irradiation dramatically reduces reaction times and often leads to higher yields due to the minimization of side reactions that can occur during prolonged heating.[1][13] The ability to perform the reaction under solvent-free conditions is a major advantage from a green chemistry perspective, reducing both cost and environmental impact.[5][6]
Characterization of N-Phenyl Dodecanamide
The structure of the synthesized N-phenyl dodecanamide can be confirmed by standard spectroscopic techniques.
Increase reaction time or temperature. Consider adding a catalyst (e.g., CAN).
Poor heat absorption
If the reactants are non-polar, a small amount of a polar, high-boiling solvent (e.g., DMF, NMP) can be added as a sensitizer.
Formation of Byproducts
Overheating or prolonged reaction time
Optimize reaction time and temperature.
Difficulty in Purification
Incomplete removal of starting materials
Ensure thorough washing during the work-up procedure. Use a suitable recrystallization solvent or perform column chromatography.
Conclusion
The microwave-assisted synthesis of N-aryl dodecanamides represents a significant advancement over traditional synthetic methods. This approach is rapid, high-yielding, and environmentally friendly, making it an ideal choice for academic research and industrial applications in drug discovery and materials science. The protocols outlined in this guide provide a solid foundation for the efficient synthesis of this important class of compounds.
References
Cao, H., Shi, Y., Yan, P., Bie, F., & Ma, J. (2025). Microwave-assisted direct amidation of thioesters: a green approach. Organic & Biomolecular Chemistry, Issue 34. [Link]
Gawande, M. B., et al. (2020). Microwave-Assisted Catalytic Method for a Green Synthesis of Amides Directly from Amines and Carboxylic Acids. Molecules, 25(8), 1761. [Link]
Gawande, M. B., et al. (2020). Microwave-Assisted Catalytic Method for a Green Synthesis of Amides Directly from Amines and Carboxylic Acids. PubMed. [Link]
Sheppard, T., et al. (2021). Catalytic Amidation. UCL. [Link]
Zhang, Y., & Zhang, D. (2010). Mechanism of arylboronic acid-catalyzed amidation reaction between carboxylic acids and amines. Organic & Biomolecular Chemistry, 8(6), 1437-1443. [Link]
Pearson. (n.d.). Write the mechanism for the acid-catalyzed reaction of an amide with an alcohol to form an ester. [Link]
Ramiah, K. V., & Chalapathi, V. V. (1964). Infrared spectroscopic studies of amides and anilides. Proceedings of the Indian Academy of Sciences - Section A, 60(4), 234-242. [Link]
BS Publications. (n.d.). PART - 1 INTRODUCTION. [Link]
Gowda, B. T., et al. (2006). Infrared, 1H and 13C NMR Spectral Studies on Di- and Tri-substituted N-Aryl Amides, 2,6-X2C6H3NHCOCH3 – IXi and 2,4,6-X3C6H2NHCOCH3 – IXi (X = Cl or CH3 and I = 0, 1, 2 or 3). Zeitschrift für Naturforschung A, 61(1-2), 69-80. [Link]
University of Calgary. (n.d.). Ch20 : Amide hydrolysis. [Link]
University of California, Los Angeles. (n.d.). Infrared Spectroscopy. [Link]
St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. [Link]
Singh, R., & Kumar, A. (2024). Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. Journal of Drug Delivery and Therapeutics, 14(1), 1-10. [Link]
YouTube. (2019, January 15). mechanism of amide hydrolysis. [Link]
Leca-bouvier, B. D., & Ley, S. V. (2005). Direct amidation of carboxylic acids with amines under microwave irradiation using silica gel as a solid support. Green Chemistry, 7(11), 767-771. [Link]
ResearchGate. (2015, April 20). How to purify and isolate required compound from a reaction mixture?[Link]
Smith, B. C. (2023, August 16). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online. [Link]
McConnell, N., & Li, H. Y. (2019). Microwave-assisted green synthesis of anilines, phenols, and benzenediamines without transition metals, ligands, or organic solvents. Synthetic Communications, 49(12), 1596-1605. [Link]
Joyce, L. A., et al. (2023). DELTA50: A Highly Accurate Database of Experimental 1H and 13C NMR Chemical Shifts Applied to DFT Benchmarking. Molecules, 28(5), 2351. [Link]
Biotage. (2023, February 10). How should I purify a complex, polar, amide reaction mixture?[Link]
Wang, G. W., & Cai, C. (2004). Microwave-Assisted Amination from Aryl Triflates without Base and Catalyst. Organic Letters, 6(5), 759-761. [Link]
Gawande, M. B., et al. (2020). Microwave-Assisted Catalytic Method for a Green Synthesis of Amides Directly from Amines and Carboxylic Acids. PMC. [Link]
ResearchGate. (n.d.). Catalysts screening for amidation of n-dodecanoic acid with aniline. [Link]
You, J., et al. (2008). Microwave-Assisted Synthesis of Amide under Solvent-free Conditions. Synthetic Communications, 38(7), 1151-1158. [Link]
Application Notes & Protocols: N-(2-bromophenyl)dodecanamide as a Versatile Intermediate in Palladium-Catalyzed Cross-Coupling Reactions
Abstract This document provides a comprehensive technical guide for researchers, medicinal chemists, and process development scientists on the synthesis and application of N-(2-bromophenyl)dodecanamide. This versatile in...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This document provides a comprehensive technical guide for researchers, medicinal chemists, and process development scientists on the synthesis and application of N-(2-bromophenyl)dodecanamide. This versatile intermediate serves as a pivotal building block in modern synthetic organic chemistry, particularly in palladium-catalyzed cross-coupling reactions. The presence of an ortho-bromine atom on the aniline-derived ring provides a reactive handle for C-C and C-N bond formation, while the dodecanamide chain imparts unique solubility characteristics and potential for secondary interactions. We present detailed, field-proven protocols for the synthesis of the title compound and its subsequent use in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions. The causality behind experimental design, from reagent selection to reaction conditions, is thoroughly explained to ensure robust and reproducible outcomes.
Introduction: The Strategic Value of N-(2-bromophenyl)dodecanamide
Palladium-catalyzed cross-coupling reactions have become indispensable tools for the construction of complex molecular architectures, fundamentally transforming the landscape of pharmaceutical and materials science synthesis.[1][2][3] The ability to forge carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance has accelerated drug discovery and the development of novel organic materials.[4][5]
N-(2-bromophenyl)dodecanamide emerges as a strategically important intermediate within this context. It possesses two key features:
An Aryl Bromide Handle: The bromine atom serves as an excellent electrophilic partner in a wide array of cross-coupling reactions. It offers a good balance of reactivity and stability, making it preferable to more reactive iodides or less reactive chlorides in many applications.[6]
An Amide Moiety: The N-dodecanamide group significantly influences the molecule's physical properties, such as solubility in organic solvents. Furthermore, amide groups can act as directing groups in C-H functionalization reactions, guiding a metal catalyst to a specific site.[7][8][9][10] This directing-group potential adds another layer of synthetic utility to the scaffold.
This guide provides validated protocols for the reliable synthesis of N-(2-bromophenyl)dodecanamide and demonstrates its utility in three cornerstone cross-coupling reactions, providing a gateway to a diverse range of functionalized biaryls, arylamines, and arylalkynes.
Synthesis and Characterization of N-(2-bromophenyl)dodecanamide
The most direct and efficient synthesis of N-(2-bromophenyl)dodecanamide is achieved through the N-acylation of 2-bromoaniline with dodecanoyl chloride. This reaction proceeds readily under standard conditions.
Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous
Magnetic stirrer and stir bar
Round-bottom flask
Ice bath
Separatory funnel
Rotary evaporator
Standard glassware for aqueous workup and purification
Step-by-Step Procedure:
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 2-bromoaniline (1.0 equiv.) and anhydrous DCM (approx. 10 mL per gram of aniline). Begin stirring to dissolve the starting material.
Base Addition: Add triethylamine (1.5 equiv.) to the solution. The base is crucial for scavenging the HCl byproduct generated during the acylation.
Acylation: Cool the reaction mixture to 0 °C using an ice bath. Add dodecanoyl chloride (1.1 equiv.) dropwise to the stirred solution over 10-15 minutes. A slight excess of the acid chloride ensures complete consumption of the aniline. The formation of a white precipitate (triethylammonium chloride) is typically observed.
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Let it stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the 2-bromoaniline spot is no longer visible.
Workup:
Quench the reaction by adding 1M HCl (aq.). Transfer the mixture to a separatory funnel.
Separate the layers and wash the organic layer sequentially with 1M HCl (aq.), saturated NaHCO3 (aq.), and finally, brine.
Dry the organic layer over anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4).
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
Purification: The crude product is typically a waxy solid. It can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by flash column chromatography on silica gel to yield the pure product.
Characterization Data
The following table summarizes the expected characterization data for N-(2-bromophenyl)dodecanamide.
Application in Palladium-Catalyzed Cross-Coupling Reactions
The true synthetic power of N-(2-bromophenyl)dodecanamide is realized when it is employed as a substrate in cross-coupling reactions. The following protocols are optimized for high-yield synthesis of diverse molecular scaffolds.
Workflow for Cross-Coupling Reactions
Caption: General workflow for cross-coupling applications.
Suzuki-Miyaura Coupling: Synthesis of Biaryl Amides
The Suzuki-Miyaura reaction is a robust method for forming C-C bonds between sp²-hybridized carbons.[6][12] Using N-(2-bromophenyl)dodecanamide, this reaction provides access to N-(biphenyl-2-yl)dodecanamide derivatives, which are precursors to valuable carbazole and phenanthridine structures.
Causality of Reagent Choice:
Catalyst System: A palladium(0) source (e.g., Pd(PPh₃)₄ or generated in situ from Pd(OAc)₂) and a phosphine ligand are standard. The ligand stabilizes the palladium center and facilitates the catalytic cycle.
Base: A base such as K₂CO₃ or Cs₂CO₃ is essential. It activates the boronic acid by forming a more nucleophilic boronate species, which is necessary for the transmetalation step.[12]
Solvent: A biphasic solvent system like Toluene/Water or a polar aprotic solvent like Dioxane or DMF is commonly used to dissolve both the organic substrate and the inorganic base/boronic acid.[6]
Protocol: Suzuki-Miyaura Coupling
Setup: To a flame-dried Schlenk flask, add N-(2-bromophenyl)dodecanamide (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0-3.0 equiv.).
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) to the flask.
Solvent & Degassing: Add the solvent (e.g., Toluene/Ethanol/Water 4:1:1). Degas the mixture thoroughly by bubbling argon or nitrogen through the solution for 15-20 minutes or by three freeze-pump-thaw cycles. This is critical to remove oxygen, which can deactivate the Pd(0) catalyst.
Reaction: Heat the reaction mixture to 80-100 °C under an inert atmosphere and stir vigorously for 6-24 hours. Monitor by TLC.
Workup: Cool the reaction to room temperature. Add water and ethyl acetate. Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.
Purification: Purify the crude product by flash column chromatography (Hexanes/Ethyl Acetate gradient) to obtain the desired biaryl amide.
Caption: Simplified catalytic cycle of the Suzuki-Miyaura reaction.
Buchwald-Hartwig Amination: Synthesis of N-Aryl Anilines
The Buchwald-Hartwig amination is a powerful method for constructing C-N bonds, enabling the synthesis of arylamines from aryl halides.[4][13] This reaction is particularly valuable in medicinal chemistry, as the arylamine motif is prevalent in pharmaceuticals.[5]
Causality of Reagent Choice:
Catalyst System: This reaction typically requires a palladium precatalyst and a specialized, bulky, electron-rich phosphine ligand (e.g., XPhos, RuPhos, or BrettPhos).[14][15] These ligands are critical for promoting the reductive elimination step, which is often the rate-limiting step in the catalytic cycle.[4][16]
Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) is used. The base deprotonates the amine, making it a more potent nucleophile to displace the halide from the palladium center.[13]
Solvent: Anhydrous, non-polar aprotic solvents like toluene or dioxane are preferred to prevent side reactions with the strong base.
Protocol: Buchwald-Hartwig Amination
Setup: In a glovebox or under a strictly inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (2-4 mol%), and the base (e.g., NaOtBu, 1.4 equiv.) to a dry Schlenk tube or vial.
Reagent Addition: Add N-(2-bromophenyl)dodecanamide (1.0 equiv.) and the desired primary or secondary amine (1.2 equiv.).
Solvent & Reaction: Add anhydrous toluene or dioxane. Seal the vessel and heat the mixture to 80-110 °C for 12-24 hours.
Workup: After cooling, quench the reaction carefully with saturated aqueous NH₄Cl. Extract the product with ethyl acetate or DCM. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
Purification: Purify via flash column chromatography to yield the N-arylated product.
Caption: Key steps in the Buchwald-Hartwig amination catalytic cycle.
Sonogashira Coupling: Synthesis of Aryl Alkynes
The Sonogashira coupling facilitates the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[17] This reaction is a cornerstone for synthesizing conjugated systems found in materials science and as precursors for heterocycles.
Causality of Reagent Choice:
Catalyst System: The classic Sonogashira reaction employs a dual-catalyst system: a palladium(0) species (e.g., Pd(PPh₃)₄) and a copper(I) co-catalyst (e.g., CuI).[17] The palladium catalyst orchestrates the main cycle, while the copper(I) salt reacts with the alkyne to form a copper(I) acetylide, which is the active nucleophile in the transmetalation step.
Copper-Free Variants: To avoid issues with copper, such as the homocoupling of alkynes (Glaser coupling), copper-free protocols have been developed.[18][19] These often require stronger bases or specialized ligands to facilitate the direct reaction of the alkyne with the palladium center.
Base: An amine base, such as triethylamine or diisopropylamine, is used. It serves both to deprotonate the terminal alkyne and to act as a solvent or co-solvent.
Protocol: Copper-Catalyzed Sonogashira Coupling
Setup: To a Schlenk flask, add N-(2-bromophenyl)dodecanamide (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), and the copper(I) co-catalyst (e.g., CuI, 1-2 mol%).
Solvent and Reagents: Add an amine solvent like triethylamine and a co-solvent such as THF. Add the terminal alkyne (1.2 equiv.).
Degassing: Degas the mixture thoroughly with an inert gas.
Reaction: Stir the reaction at room temperature or with gentle heating (40-60 °C) for 2-12 hours. The reaction is often rapid. Monitor by TLC.
Workup: Once complete, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with ethyl acetate. Concentrate the filtrate.
Purification: Dissolve the residue in ethyl acetate, wash with water and brine, dry over Na₂SO₄, and concentrate. Purify the crude product by column chromatography.
Caption: Interlinked catalytic cycles in the Sonogashira reaction.
Conclusion
N-(2-bromophenyl)dodecanamide is a highly effective and versatile intermediate for the synthesis of a broad spectrum of complex organic molecules. Its straightforward preparation and robust performance in key palladium-catalyzed cross-coupling reactions make it an invaluable tool for researchers in drug discovery and materials science. The protocols detailed herein provide a reliable foundation for employing this building block to access diverse biaryl, arylamine, and arylalkyne scaffolds, enabling further innovation and discovery.
References
Monguchi, Y., Yanase, T., Mori, S., & Sajiki, H. (2013). A Practical Protocol for the Hiyama Cross-Coupling Reaction Catalyzed by Palladium on Carbon. Synthesis, 45(01), 40-44. (URL: [Link])
Somerville, R. J., & Tcyrulnikov, S. (2019). Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionalizations. Molecules, 24(5), 863. (URL: [Link])
Organic Chemistry Portal. (n.d.). A Practical Protocol for the Hiyama Cross-Coupling Reaction Catalyzed by Palladium on Carbon. (URL: [Link])
Daugulis, O., Roane, J., & Tran, L. D. (2015). A Simple and Versatile Amide Directing Group for C–H Functionalizations. Accounts of Chemical Research, 48(4), 1053–1064. (URL: [Link])
Schranck, J., & Wencel-Delord, J. (2016). A comprehensive overview on directing groups applied in metal catalyzed CH functionalization chemistry. Catalysts, 6(6), 82. (URL: [Link])
Daugulis, O., Roane, J., & Tran, L. D. (2015). A Simple and Versatile Amide Directing Group for C-H Functionalizations. ResearchGate. (URL: [Link])
Carswell, E. L., et al. (2024). Tertiary Amides as Directing Groups for Enantioselective C-H Amination using Ion-Paired Rhodium Complexes. Angewandte Chemie International Edition. (URL: [Link])
Bariwal, J., & Van der Eycken, E. (2013). Palladium-Catalyzed Cross-Couplings by C–O Bond Activation. Chemistry–A European Journal, 19(15), 4684-4705. (URL: [Link])
Anderson, K. W., et al. (2006). Pd-Catalyzed N-Arylation of Secondary Acyclic Amides: Catalyst Development, Scope, and Computational Study. Journal of the American Chemical Society, 128(33), 10694–10695. (URL: [Link])
Li, G., et al. (2018). Mechanistic study of Suzuki-Miyaura cross-coupling reactions of amides mediated by [Pd(NHC)(allyl)Cl] precatalysts. ChemCatChem, 10(14), 3096-3106. (URL: [Link])
Gerbino, D. C. (2016). Mechanistic studies on palladium-catalyzed C-N cross-coupling reaction. DSpace@MIT. (URL: [Link])
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564-12649. (URL: [Link])
Klapars, A., & Buchwald, S. L. (2002). Mechanistic Studies on the Copper-Catalyzed N-Arylation of Amides. Journal of the American Chemical Society, 124(50), 14844-14845. (URL: [Link])
Corpet, M., & Gogsig, T. M. (2017). Mechanistic insights on C(acyl) N functionalisation mediated by late transition metals. Organic & Biomolecular Chemistry, 15(1), 18-29. (URL: [Link])
Klapars, A., et al. (2002). Mechanistic Studies on the Copper-Catalyzed N-Arylation of Amides. ACS Publications. (URL: [Link])
Lipshutz, B. H., & Ghorai, S. (2008). Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper. Organic Letters, 10(16), 3243-3246. (URL: [Link])
Stefańska, K., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Molecules, 26(23), 7380. (URL: [Link])
Hartwig, J. F. (2015). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Angewandte Chemie International Edition, 54(38), 11090-11107. (URL: [Link])
Gang, L., et al. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. RSC Advances, 13(7), 4509-4523. (URL: [Link])
Shields, J. D., et al. (2021). Distinguishing Competing Mechanistic Manifolds for C(acyl)–N Functionalization by a Ni/N-Heterocyclic Carbene Catalyst System. Journal of the American Chemical Society, 143(31), 12187-12200. (URL: [Link])
Van der Eycken, J., & Kappe, C. O. (Eds.). (2011). Cross coupling reactions in organic synthesis themed issue. Royal Society of Chemistry. (URL: [Link])
Fouinneteau, R., et al. (2023). Ortho-functionalization of a 211At-labeled aryl compound provides stabilization of the C-At bond against oxidative dehalogenation. Scientific Reports, 13(1), 1-12. (URL: [Link])
Li, J., et al. (2018). Carbonylative Sonogashira coupling of terminal alkynes with aryl iodides under atmospheric pressure of CO using Pd(ii)@MOF as the catalyst. Catalysis Science & Technology, 8(1), 122-129. (URL: [Link])
Tyagi, V., & Ali, M. A. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC advances, 11(13), 7436-7469. (URL: [Link])
Technical Support Center: Optimizing the Synthesis of N-(2-bromophenyl)dodecanamide
Welcome to the Technical Support Center for the synthesis of N-(2-bromophenyl)dodecanamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance,...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the Technical Support Center for the synthesis of N-(2-bromophenyl)dodecanamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) to improve the yield and purity of this important amide.
Overview of the Synthesis
The synthesis of N-(2-bromophenyl)dodecanamide typically proceeds via a nucleophilic acyl substitution reaction between 2-bromoaniline and dodecanoyl chloride. This transformation is commonly carried out under Schotten-Baumann conditions, which involve the use of a base to neutralize the hydrogen chloride byproduct and drive the reaction to completion.[1][2][3]
The primary challenge in this synthesis arises from the nature of 2-bromoaniline. The presence of the bromine atom at the ortho position introduces both steric hindrance and electronic effects that can significantly impact the nucleophilicity of the amine and, consequently, the reaction yield.[4]
Technical Support: Purification Strategies for Amide Synthesis
Ticket Subject: Removal of Unreacted 2-Bromoaniline from Amide Product Status: Open Assigned Specialist: Senior Application Scientist[1] Executive Summary You are encountering difficulty removing unreacted 2-bromoaniline...
Author: BenchChem Technical Support Team. Date: February 2026
Ticket Subject: Removal of Unreacted 2-Bromoaniline from Amide Product
Status: Open
Assigned Specialist: Senior Application Scientist[1]
Executive Summary
You are encountering difficulty removing unreacted 2-bromoaniline (2-BA) from your amide coupling reaction. Standard acidic workups often fail because 2-bromoaniline is a significantly weaker base (
) than typical anilines, leading to poor partitioning into the aqueous phase.[1]
This guide provides three tiered solutions ranging from optimized extraction to chemoselective scavenging.
Many protocols suggest a 1M HCl wash to remove amines. For 2-bromoaniline, this is often insufficient due to two factors:
Low Basicity: The electron-withdrawing bromine atom at the ortho position suppresses the availability of the nitrogen lone pair. With a
of ~2.53, 2-BA requires a pH significantly lower than 0 to be fully protonated (>99%).[1]
Lipophilicity: The bromine atom increases the lipophilicity (LogP ~2.2), stabilizing the neutral form in the organic layer and even encouraging ion-pairing of the salt form back into the organic phase.
Protocol: The "Aggressive" Acid Wash
Use this method if your amide product is stable to strong acid.
Step-by-Step:
Solvent Switch: If your reaction is in DCM or Chloroform, switch to Ethyl Acetate . Chlorinated solvents are better at solubilizing anilinium salts, preventing them from moving to the aqueous layer.
Concentration Increase: Use 3M to 6M HCl instead of 1M.
Warning: Ensure your amide product does not hydrolyze under these conditions.
The "Salting Out" Trick: Saturation of the aqueous layer with NaCl after acidification can force the organic salt out of the water, but here we want the opposite. instead, keep the aqueous phase volume large to favor solvation of the salt.
Parameter
Standard Amine
2-Bromoaniline
Approximate pKa
~4.6 (Aniline)
~2.53
Required Wash pH
pH 2-3
pH < 0
Recommended Acid
1M HCl
3M - 6M HCl
Module 2: Chemical Scavenging (Recommended)
The Solution: Electrophilic Resins
If acid extraction is ineffective or degrades your product, use a polymer-supported electrophile.[1] This is the "Gold Standard" for pharmaceutical purification as it requires no chromatography.
Mechanism
We utilize PS-Isocyanate (Polystyrene-supported Isocyanate).[1][2] The resin acts as an electrophile, reacting irreversibly with the nucleophilic aniline to form a urea derivative that remains covalently bound to the bead.
Visualizing the Mechanism
Caption: PS-Isocyanate selectively traps the aniline impurity while the amide product remains in solution.
Protocol: Scavenging Workflow
Calculate Equivalents: Add 2.0 - 3.0 equivalents of PS-Isocyanate resin relative to the estimated amount of unreacted aniline (not the theoretical yield).
Solvent Compatibility: Ensure the solvent swells the resin (DCM, THF, and DMF are excellent; Methanol and Water are poor).
Incubation: Agitate gently (orbital shaker) at room temperature for 4–16 hours .
Tip: 2-bromoaniline is sterically hindered and electronically deactivated; heating to 40°C may accelerate scavenging.[1]
Filtration: Filter the mixture through a fritted funnel or Celite pad. Rinse the resin with DCM.
Result: The filtrate contains your pure amide.
Module 3: Chromatographic & Chemical "Tricks"
Technique A: The "Capping" Method
If the impurity co-elutes with your product on TLC/Column:
Add small amount of Acetyl Chloride or Acetic Anhydride (1.5 eq vs impurity) and Pyridine to the crude mixture.
Stir for 30 mins.
This converts 2-bromoaniline into 2-bromoacetanilide .[1]
Why this works: The acetanilide is significantly less polar (or has different interaction kinetics) than the free amine, usually creating a large
shift, making column chromatography easy.
Technique B: Copper(II) Sulfate Complexation
A visual method to check for efficient removal.
Wash the organic layer with 10% aqueous CuSO4 .[3]
Observation: If the aqueous layer turns purple/royal blue , amines are still present (forming copper-amine complexes).
Repeat until the aqueous layer remains pale blue.
Troubleshooting Decision Tree
Caption: Logical workflow for selecting the appropriate purification method based on product stability.
References
ChemicalBook. (2025). 2-Bromoaniline Properties and pKa Data. Retrieved from
Biotage. (2016).[2][4] Biotage® MP-Isocyanate - Macroporous Nucleophile Scavenger.[1][2] Retrieved from
University of Rochester. (n.d.). Workup for Removing Amines (Copper Sulfate & Acid Methods). Retrieved from
PubChem. (2025).[5] 2-Bromoaniline Compound Summary. Retrieved from
Structural Characterization Guide: N-(2-bromophenyl)dodecanamide vs. Structural Analogs
Topic: X-ray crystallography data for N-(2-bromophenyl)dodecanamide Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals. Executive Summary This guide provides a te...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: X-ray crystallography data for N-(2-bromophenyl)dodecanamide
Content Type: Publish Comparison Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
This guide provides a technical analysis of N-(2-bromophenyl)dodecanamide (CAS: 545343-30-4) , a lipophilic amide exhibiting distinct crystallographic properties due to the steric influence of the ortho-bromine substituent. We compare this compound against its non-halogenated parent (N-phenyldodecanamide) and short-chain analogs to elucidate how halogen positioning dictates solid-state packing—a critical factor in solubility profiling and bioavailability studies for drug development.
Comparative Crystallographic Profile
The introduction of a bromine atom at the ortho position of the N-phenyl ring significantly alters the planar geometry typical of simple anilides. Below is a comparative analysis of the target molecule against key structural alternatives.
Key Insight: The ortho-bromo substituent creates a steric clash with the amide carbonyl oxygen. Unlike Alt 1 , which maintains a planar conformation allowing tight
- stacking, the Target molecule is forced into a twisted conformation. This reduces lattice energy (lower melting point) but potentially increases solubility in non-polar solvents—a desirable trait for specific lipid-formulation drug delivery systems.
Structural Causality & Mechanism
The crystallographic behavior of N-(2-bromophenyl)dodecanamide is governed by two competing forces:
Headgroup Sterics: The bulky bromine atom (Van der Waals radius ~1.85 Å) forces the phenyl ring out of the amide plane to relieve strain. This disrupts the standard "ladder" H-bonding seen in Alt 2 .
Tail Interdigitation: The dodecyl (C12) chain drives the formation of lamellar sheets. The alkyl chains likely pack in a triclinic sub-cell (
), common in long-chain fatty acid derivatives.
Experimental Protocols (Self-Validating Systems)
To replicate these data or validate a new batch, follow these standardized protocols. These workflows are designed to be self-checking; failure at an early stage (e.g., NMR purity) invalidates subsequent crystallographic efforts.
Protocol A: Synthesis & Purification
Objective: Obtain >99% pure material suitable for single-crystal growth.
Temperature: 100 K (reduces thermal motion of the alkyl chain).
Refinement Strategy:
The long alkyl chain may exhibit disorder. Use split-atom models or restraints (DFIX, SIMU) in SHELXL if terminal carbons have high thermal ellipsoids.
Locate the Amide H atom in the difference Fourier map to confirm H-bonding geometry.
Visualization of Structural Logic
The following diagram illustrates the workflow and the structural logic connecting the chemical synthesis to the final crystallographic output.
Figure 1: Workflow connecting synthesis, crystallization dynamics (tail effects), and final structural topology (headgroup sterics).
Critical Analysis of Alternatives
When selecting a compound for structure-activity relationship (SAR) studies, consider these alternatives:
Alternative 1: N-phenyldodecanamide (Non-halogenated)
Pros: Higher melting point, well-defined planar packing.
Cons: Lower solubility in lipophilic formulations compared to the brominated variant.
Use Case: Use as a "Planar Control" to measure the degree of twist induced by substituents in your target molecule.
Alternative 2: N-(4-bromophenyl)dodecanamide (Para-substituted)
Comparison: In the para position, bromine does not sterically hinder the amide bond. The molecule remains planar.
Crystallography: Likely to show Type II Halogen bonding (Br···O or Br···N) which extends the supramolecular network linearly, unlike the ortho derivative which disrupts it.
Use Case: Use to isolate electronic effects of bromine from steric effects.
References
BenchChem. (2025).[5] X-ray crystallography for the structural validation of N-(2-Aminophenyl)-2-phenylacetamide. (Used as a methodological reference for anilide crystallization).
Ronaldson, V., Storey, J. M. D., & Harrison, W. T. A. (2010). N-(2-Bromophenyl)acetamide.[7][8] Acta Crystallographica Section E. (Provides the bond angle/torsion data for the headgroup analog).
Gowda, B. T., et al. (2009).[3] 2-Bromo-N-(4-bromophenyl)acetamide. Acta Crystallographica. (Comparative data for halogenated amide packing).
Bondt, H. L., et al. (1993).[1] Structure of 5-benzylamino-1-methyl-4-nitroimidazole. Acta Crystallographica Section C. (Reference for general amide H-bonding patterns).
Executive Summary: Immediate Disposal Directive N-(2-bromophenyl)dodecanamide (CAS: 545343-30-4) is a halogenated organic amide. For disposal purposes, it is classified as Halogenated Organic Waste .[1] DO NOT dispose of...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: Immediate Disposal Directive
N-(2-bromophenyl)dodecanamide (CAS: 545343-30-4) is a halogenated organic amide. For disposal purposes, it is classified as Halogenated Organic Waste .[1]
DO NOT dispose of down the drain. The lipophilic dodecyl chain poses a chronic aquatic toxicity risk.
DO NOT mix with non-halogenated solvents (e.g., acetone, ethanol) unless necessary for cleaning, as this increases the volume of expensive-to-treat halogenated waste.
MANDATORY: All waste streams containing this compound must be labeled "Halogenated Organic Waste" and directed to high-temperature incineration with acid gas scrubbing.
Chemical Characterization & Hazard Assessment
To execute a safe disposal plan, one must understand the molecular behavior that dictates these protocols.
Amide: Stable, but can hydrolyze in strong acid/base. Bromine: Combustion releases corrosive Hydrogen Bromide (HBr).[2] Dodecyl Chain: High lipophilicity (LogP > 5 est.), indicating high potential for bioaccumulation in aquatic systems.
Physical State
Solid (Waxy/Crystalline)
Dust generation is a primary inhalation risk during transfer.
Combustion Byproducts
CO, CO₂, NOx, HBr
Critical: Standard laboratory incinerators often lack the scrubbers to handle HBr. Waste must be sent to a facility with rotary kiln incineration and caustic scrubbing.
Expert Insight: The presence of the bromine atom changes the disposal pathway entirely. While the dodecyl chain suggests simple combustion like a fatty acid, the aryl bromide moiety necessitates "Halogenated" classification. Burning this without scrubbing releases hydrobromic acid gas, which corrodes incinerator flues and creates an immediate respiratory hazard.
Personal Protective Equipment (PPE) & Engineering Controls
Before handling waste, establish a defense perimeter against exposure.[1][3][4][5]
Respiratory: If handling pure powder outside a fume hood, use an N95 or P100 particulate respirator.
Dermal: Nitrile gloves (minimum 0.11 mm thickness) are sufficient for incidental contact. Double-glove if dissolving in penetrating solvents like DCM (Dichloromethane).
Engineering: All solid weighing and liquid transfer must occur inside a certified chemical fume hood to capture potential dust and solvent vapors.
Applicable to: Expired stocks, contaminated weighing boats, gloves, and paper towels.
Segregation: Separate sharp items (needles, broken glass) into a puncture-proof "Halogenated Sharps" container. Soft debris goes into a double-lined hazardous waste bag.
Container Selection: Use a wide-mouth HDPE (High-Density Polyethylene) jar or a dedicated solid waste drum.
Labeling: Affix a hazardous waste tag immediately.
Applicable to: Reaction mixtures, HPLC effluents, and cleaning solvents.
Solvent Compatibility Check: Ensure the waste stream does not contain strong oxidizers (e.g., concentrated nitric acid) or active metals (e.g., sodium), which could react with the amide or halide.
Collection: Pour into a dedicated Halogenated Organic Solvent carboy (typically yellow or clearly marked).
Note: Even if the solvent is 99% methanol (non-halogenated), the presence of N-(2-bromophenyl)dodecanamide renders the entire mixture halogenated.
pH Check: Ensure the solution is neutral (pH 6-8). If the reaction involved acidic workups, neutralize before adding to the waste carboy to prevent gas evolution.
Secondary Containment: Store the carboy in a tray capable of holding 110% of the container's volume.
Spill Response Workflow
Scenario: You have spilled 500mg of solid powder on the benchtop.
Cover the powder with a damp paper towel (water or ethanol) to prevent aerosolization.
Scoop the damp material into a glass jar.
Clean: Wipe the surface with an ethanol-soaked tissue three times.
Dispose: Place all cleanup materials into the Solid Halogenated Waste container.
Scenario: You have spilled 50mL of a solution in Dichloromethane (DCM).
Evacuate: DCM is volatile and toxic. Clear the immediate area.[3][7]
Ventilate: Ensure the fume hood sash is at the proper height; if outside the hood, increase lab ventilation if possible.
Absorb: Use universal spill pads or vermiculite.
Collect: Transfer saturated absorbents into a sealable bag/jar immediately to stop evaporation.
Dispose: Label as "Halogenated Solvent Debris."
Visualizations
Figure 1: Waste Segregation Decision Logic
A logical flow to determine the correct waste stream, preventing costly misclassification.
Caption: Decision matrix for segregating N-(2-bromophenyl)dodecanamide waste. Note that contamination converts non-halogenated solvents into halogenated waste streams.
Regulatory Compliance & Classification
US EPA / RCRA Classification:
While N-(2-bromophenyl)dodecanamide does not have a specific "U" or "P" list code, it falls under the "Cradle-to-Grave" responsibility.
Generator Status: The presence of halogenated organic compounds often triggers specific state-level codes (e.g., California's "Halogenated Organic Compounds" list).
UN Number: UN 3077 (if solid), UN 3082 (if liquid).
Class: 9.
Packing Group: III.
Final Disposal Method (Facility Level):
The only acceptable terminal disposal method is High-Temperature Incineration (Rotary Kiln) equipped with secondary combustion chambers and caustic scrubbers to neutralize the HBr gas generated during destruction [1].
References
US Environmental Protection Agency (EPA). (1987). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. EPA/600/2-87/098. Retrieved from [Link]
National Institute of Standards and Technology (NIST). (2023). Dodecanamide Chemical Properties. NIST Chemistry WebBook, SRD 69. Retrieved from [Link]